2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid

Übersicht

Beschreibung

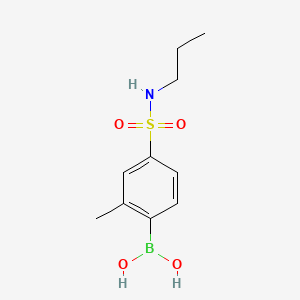

2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methyl group and a propylsulfamoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid in various reactions involves the interaction of the boronic acid group with other chemical species. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . The sulfonamide group can also interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Lacks the methyl and propylsulfamoyl groups, making it less sterically hindered and potentially less selective in certain reactions.

4-Formylphenylboronic Acid: Contains a formyl group instead of the propylsulfamoyl group, leading to different reactivity and applications.

Uniqueness

2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid is unique due to the presence of both the methyl and propylsulfamoyl groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s solubility and interaction with biological targets, making it a valuable tool in both synthetic and medicinal chemistry.

Biologische Aktivität

2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid (CAS No. 1217501-47-7) is a boronic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article comprehensively reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methyl group and an N-propylsulfamoyl moiety. This specific arrangement is crucial for its biological activity.

The biological activity of phenylboronic acids, including this compound, primarily revolves around their ability to interact with various biological targets, including enzymes and receptors. The boronic acid group can reversibly bind to diols in glycoproteins and other biomolecules, affecting their function.

- Enzyme Inhibition : Phenylboronic acids have been shown to inhibit serine β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition restores the efficacy of certain antibiotics against resistant strains .

- Cytokine Modulation : Research indicates that compounds with sulfamoyl groups can enhance the release of immunostimulatory cytokines, thereby modulating immune responses. For example, studies have demonstrated that certain sulfamoyl derivatives activate NF-κB pathways in immune cells .

Anticancer Properties

This compound has shown promise in inhibiting cancer cell proliferation and migration. In vitro studies reveal that this compound significantly reduces the viability of various cancer cell lines while sparing non-tumorigenic cells.

- Case Study : A study comparing the effects of boric acid and phenylboronic acids on prostate and breast cancer cell lines found that phenylboronic acids inhibited cancer cell migration effectively at concentrations as low as 1 µM .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Its mechanism involves the inhibition of β-lactamase enzymes, which are critical for bacterial resistance.

- Case Study : In a series of tests against clinical strains of Klebsiella pneumoniae expressing KPC-2 β-lactamases, this compound demonstrated synergistic effects when combined with meropenem, significantly lowering the minimal inhibitory concentration (MIC) required for bacterial inhibition .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Boronic Acid Group | Essential for enzyme inhibition and molecular recognition |

| Sulfamoyl Substitution | Enhances binding affinity to target receptors |

| Methyl Group | Modulates hydrophobic interactions with biological membranes |

Research into SAR has revealed that modifications in these groups can lead to variations in potency and selectivity against different biological targets .

Research Findings

Recent studies have explored various analogs of phenylboronic acids to improve their efficacy and reduce toxicity:

- Analog Development : A series of analogs were synthesized to evaluate their effects on NF-κB activation in immune cells. Some derivatives showed enhanced activity compared to the parent compound .

- Synergistic Effects : The combination of this compound with existing antibiotics has been shown to restore sensitivity in resistant bacterial strains, indicating potential for therapeutic applications in antibiotic-resistant infections .

Eigenschaften

IUPAC Name |

[2-methyl-4-(propylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-3-6-12-17(15,16)9-4-5-10(11(13)14)8(2)7-9/h4-5,7,12-14H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJSKXQJUINZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)NCCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681591 | |

| Record name | [2-Methyl-4-(propylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-47-7 | |

| Record name | B-[2-Methyl-4-[(propylamino)sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Methyl-4-(propylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.